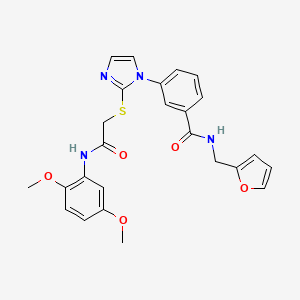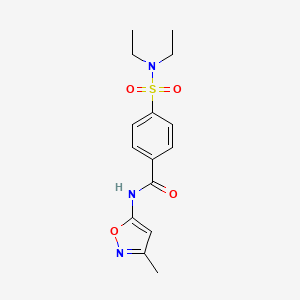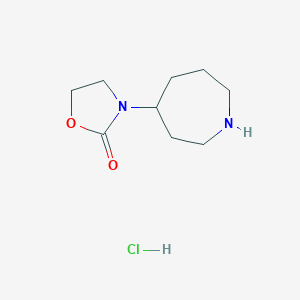
N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide, also known as CPP-115, is a compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. The inhibition of GABA aminotransferase by CPP-115 leads to an increase in GABA levels, which has potential therapeutic applications in various neurological disorders.
Scientific Research Applications
Cyanation Methods and Derivatives
The development and optimization of cyanation processes for heteroarenes via C-H functionalization offer a route to aryl nitriles, a class of compounds relevant to the synthesis of various organic molecules, including pharmaceuticals. Ding and Jiao (2011) describe a palladium-catalyzed method using N,N-dimethylformamide (DMF) as a cyanide source for the direct cyanation of indoles and benzofurans, highlighting a novel approach to synthesizing aryl nitriles (Ding & Jiao, 2011).
Anticonvulsant Hybrid Compounds
Research into new hybrid anticonvulsant agents combines fragments of known antiepileptic drugs (AEDs) to create molecules with broad-spectrum activity. Kamiński et al. (2015) synthesized a series of propanamides and butanamides showing significant protective effects in preclinical seizure models, representing a promising direction for developing new treatments for epilepsy (Kamiński et al., 2015).
Ligand Synthesis for Coordination Chemistry
The synthesis of ligands with specific functional groups plays a crucial role in coordination chemistry, allowing for the construction of complexes with desired properties. Cheruzel et al. (2011) describe the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, a versatile reagent for preparing imidazole-amine ligands, showcasing the importance of tailored chemical synthesis in developing compounds for research and industrial applications (Cheruzel et al., 2011).
Novel Antidepressant Compounds
The search for new antidepressants has led to the design of compounds with dual mechanisms of action, such as the 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives. Martínez-Esparza et al. (2001) explored these compounds for their potential to enhance serotoninergic neurotransmission, indicating the ongoing effort to discover more effective and rapid treatments for depression (Martínez-Esparza et al., 2001).
Environmental Impact Studies
The impact of chemicals on the environment, especially those used as herbicides, is a critical area of research. Studies on the toxicity and degradation of triazine derivatives, such as atrazine, provide insights into their persistence in the environment and potential effects on human health. Tchounwou et al. (2000) investigated the acute toxicity of various triazines, contributing to the understanding of their environmental impact (Tchounwou et al., 2000).
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-propylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O/c1-6-7-19-8-10-20(11-9-19)14(4)15(21)18-16(5,12-17)13(2)3/h13-14H,6-11H2,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCACNPOGMINHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(C)C(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2589188.png)
![3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2589189.png)






